An In-depth Technical Guide to the Chemical Structure of Desmethyl Metsulfuron-methyl
An In-depth Technical Guide to the Chemical Structure of Desmethyl Metsulfuron-methyl
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the chemical structure of Desmethyl Metsulfuron-methyl. This document moves beyond a simple recitation of facts to provide a deeper understanding of this significant metabolite of the widely used sulfonylurea herbicide, Metsulfuron-methyl. Our exploration will be grounded in the principles of scientific integrity, offering not just the "what" but the "why" behind the structural and functional characteristics of this compound. We will delve into its synthesis, spectroscopic signature, and the critical metabolic pathway from which it originates. Every piece of data and every protocol is presented with the aim of being a self-validating system, supported by authoritative references to ensure the highest degree of accuracy and trustworthiness.
Introduction to Desmethyl Metsulfuron-methyl: A Key Metabolite
Desmethyl Metsulfuron-methyl, identified by the code IN-B5067, is a primary environmental and biological transformation product of Metsulfuron-methyl.[1] The parent compound, Metsulfuron-methyl, is a potent herbicide used extensively in agriculture for the control of broadleaf weeds.[2] The process of O-demethylation, a common metabolic pathway for many xenobiotics, leads to the formation of Desmethyl Metsulfuron-methyl.[3] Understanding the precise chemical structure of this metabolite is paramount for a complete assessment of the environmental fate, toxicological profile, and overall impact of Metsulfuron-methyl. The removal of a single methyl group can significantly alter a molecule's physicochemical properties, including its solubility, polarity, and reactivity, which in turn influences its biological activity and persistence in the environment.
Elucidation of the Chemical Structure
The chemical structure of Desmethyl Metsulfuron-methyl is defined by its constituent atoms and their arrangement. This section provides a detailed breakdown of its molecular formula, IUPAC name, and key structural identifiers.
Molecular Identity
A foundational understanding of any chemical entity begins with its fundamental identifiers.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃N₅O₆S | [1] |
| Molecular Weight | 367.34 g/mol | [1] |
| IUPAC Name | methyl 2-[(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoylsulfamoyl]benzoate | [1] |
| CAS Number | 126312-31-0 | [1] |
| SMILES String | C1=CC=C(C(=C1)S(=O)(=O)NC(=O)NC2=NC(=O)NC(=N2)C)C(=O)OC | [1] |
Structural Features
Desmethyl Metsulfuron-methyl retains the core sulfonylurea bridge and the benzoate ester moiety of its parent compound. The key structural difference lies in the triazine ring. In Metsulfuron-methyl, the triazine ring is substituted with a methoxy group and a methyl group. In Desmethyl Metsulfuron-methyl, the methoxy group has been demethylated to a hydroxyl group, which exists in its tautomeric oxo form within the triazine ring.
Caption: Structural comparison of Metsulfuron-methyl and Desmethyl Metsulfuron-methyl.
Spectroscopic Characterization
Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a powerful technique for the identification and quantification of pesticide metabolites. In a validated analytical method for the determination of Metsulfuron-methyl and its metabolites in water, Desmethyl Metsulfuron-methyl (IN-B5067) was identified with the following parent-daughter ion transitions: m/z 366.1 → 125.1 and m/z 366.1 → 42.1.[4] The parent ion at m/z 366.1 corresponds to the protonated molecule [M+H]⁺ of Desmethyl Metsulfuron-methyl, consistent with its molecular weight of 367.34 g/mol . The fragmentation pattern provides structural information, with the daughter ions representing specific fragments of the molecule.
Caption: Metabolic pathway from Metsulfuron-methyl to Desmethyl Metsulfuron-methyl.
This biotransformation is typically catalyzed by cytochrome P450 monooxygenases. [5]These enzymes introduce an oxygen atom to the methyl group of the methoxy substituent on the triazine ring, leading to an unstable intermediate that subsequently loses formaldehyde to yield the demethylated product.
Synthesis and Analytical Protocols
The ability to synthesize and accurately detect Desmethyl Metsulfuron-methyl is crucial for research and regulatory purposes. This section outlines the general principles of its synthesis and a validated analytical method.
Synthetic Approach
The synthesis of Desmethyl Metsulfuron-methyl can be approached through two main strategies:
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Direct Demethylation of Metsulfuron-methyl: This involves treating the parent compound with a demethylating agent. However, this can be challenging due to the presence of other sensitive functional groups in the molecule.
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Convergent Synthesis: This more controlled approach involves synthesizing the desmethyl-triazine moiety separately and then coupling it with the sulfonyl isocyanate portion of the molecule.
A General Step-by-Step Methodology for Convergent Synthesis:
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Preparation of the Desmethyl-triazine Amine:
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Start with a suitable precursor, such as 2-amino-4-hydroxy-6-methyl-1,3,5-triazine.
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Protect the amino group if necessary.
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The hydroxyl group will exist in its tautomeric oxo form.
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Preparation of the Sulfonyl Isocyanate:
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Synthesize methyl 2-(sulfamoyl)benzoate.
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React this with phosgene or a phosgene equivalent to form the corresponding sulfonyl isocyanate.
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Coupling Reaction:
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React the protected or unprotected desmethyl-triazine amine with the sulfonyl isocyanate in an inert solvent.
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If a protecting group was used, a final deprotection step is required.
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Purification:
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Purify the final product using techniques such as recrystallization or column chromatography.
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Analytical Protocol: LC/MS/MS for Quantification in Water
The following is a summary of a validated method for the determination of Desmethyl Metsulfuron-methyl (IN-B5067) in water samples. [4] 1. Sample Preparation:
- Acidify the water sample.
- Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
- Elute the analyte from the SPE cartridge.
- Evaporate the solvent and reconstitute the residue in a suitable solvent for LC/MS/MS analysis.
2. LC/MS/MS Conditions:
- Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program.
- Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
- Ionization: Use an appropriate ionization source, such as electrospray ionization (ESI).
- MRM Transitions: Monitor the parent-daughter ion transitions of m/z 366.1 → 125.1 (for quantification) and m/z 366.1 → 42.1 (for confirmation).
Implications of Demethylation on Physicochemical Properties and Biological Activity
The transformation from Metsulfuron-methyl to its desmethyl metabolite induces significant changes in the molecule's properties.
| Property | Metsulfuron-methyl | Desmethyl Metsulfuron-methyl (Predicted) | Impact of Demethylation |
| Molecular Weight | 381.36 g/mol [6] | 367.34 g/mol [1] | Decrease |
| Polarity | Lower | Higher | Increase in polarity |
| Water Solubility | pH dependent [7] | Expected to be higher | Increased water solubility |
| Herbicidal Activity | High | Likely reduced | The herbicidal activity of sulfonylureas is highly dependent on the substituents on the triazine ring. The change from a methoxy to a hydroxyl/oxo group is expected to alter its binding affinity to the target enzyme, acetolactate synthase (ALS). [8]While specific data is lacking, metabolites are often less active than the parent compound. |
The increased polarity and water solubility of Desmethyl Metsulfuron-methyl can affect its mobility and persistence in soil and water systems. Its potential for leaching into groundwater may differ from that of the parent compound.
Conclusion
This technical guide has provided a detailed examination of the chemical structure of Desmethyl Metsulfuron-methyl. Through a multi-faceted approach that includes its molecular identity, spectroscopic characteristics, metabolic origin, and synthetic and analytical considerations, we have constructed a comprehensive profile of this important metabolite. The structural change initiated by O-demethylation has profound implications for the compound's physicochemical properties and, consequently, its environmental behavior and biological activity. A thorough understanding of such metabolites is not merely an academic exercise but a critical component of responsible environmental stewardship and the development of safer, more effective agricultural chemicals. Further research to obtain detailed spectroscopic data and to quantify the herbicidal activity of Desmethyl Metsulfuron-methyl would provide an even more complete picture of its role in the environment.
References
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EXTOXNET. Metsulfuron-methyl. Pesticide Information Profile. 1996. Available from: [Link]
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U.S. Environmental Protection Agency. Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. 2014. Available from: [Link]
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University of Hertfordshire. Metsulfuron-methyl (Ref: DPX T6376). Pesticide Properties DataBase. Available from: [Link]
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PubChem. Metsulfuron-methyl. National Center for Biotechnology Information. Available from: [Link]
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MDPI. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation. 2020. Available from: [Link]
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Frontiers in Plant Science. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. 2012. Available from: [Link]
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Maznah, M., et al. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation. International Journal of Environmental Research and Public Health. 2020. Available from: [Link]
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